Glycolaldehyde dimer

Beschreibung

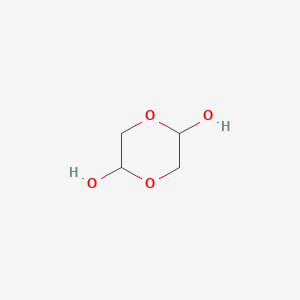

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dioxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFVTAOSZBVGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945822 | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23147-58-2 | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23147-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycoaldehyde dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023147582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,4 Dioxane 2,5 Diol

Dimerization Mechanisms of Glycolaldehyde (B1209225)

In its solid state, glycolaldehyde exists as the cyclic dimer, 1,4-Dioxane-2,5-diol. wikipedia.orgresearchgate.net In aqueous solutions, it establishes a dynamic equilibrium among various species, including the hydrated monomer, the dimer, and other oligomers. wikipedia.orgnih.gov The study of its dimerization is crucial for controlling its reactivity and application.

Acid catalysis plays a significant role in the interconversion of glycolaldehyde and its dimer. In acidic solutions, the compound can undergo reversible tautomerization to form 1,2-dihydroxyethene. wikipedia.org The dimerization itself, forming the 1,4-dioxane (B91453) ring, is a type of condensation reaction. Lewis acid catalysts have been shown to promote reactions involving the dehydration of the hydroxyl groups on the 1,4-Dioxane-2,5-diol ring, indicating the susceptibility of the structure to acid-mediated transformations. researchgate.net The mechanism generally involves the protonation of a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a hydroxyl group from a second glycolaldehyde molecule, eventually leading to the stable six-membered ring structure after dehydration and ring closure. Shi et al. and Baimbrigde et al. describe the coupling of ethylene (B1197577) glycol and lower fatty alcohols in the presence of an acid catalyst, a process analogous to the self-condensation of glycolaldehyde. kuleuven.be

The equilibrium of glycolaldehyde in solution has been a subject of detailed investigation using spectroscopic and computational methods. nih.gov In aqueous solution, glycolaldehyde exists as a mixture of at least four rapidly interconverting species, with the free aldehyde being a minor component. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for studying these equilibria. Studies using ¹H NMR have monitored the kinetics of the isomerization and monomerization of the glycolaldehyde dimer in D₂O solution. researchgate.net These analyses allow for the quantification of the different species present at equilibrium. nih.gov Computational studies, employing density functional theory (DFT) with considerations for implicit solvent effects, have been used to map the thermodynamic and kinetic energy landscape of glycolaldehyde in solution. nih.govacs.org These computational models have shown good agreement with experimental NMR data regarding the equilibrium concentrations of the monomer, dimer, and even trimer species. nih.govacs.org

| Species | State | Predominance | Method of Study |

| Monomer | Gas Phase | Exclusive form kuleuven.be | Infrared & Raman Spectroscopy researchgate.net |

| Dimer | Solid / Crystalline | Predominant form wikipedia.orgresearchgate.net | X-ray Diffraction, IR & Raman researchgate.net |

| Equilibrium Mixture | Aqueous Solution | Mixture of monomer, dimer, and oligomers nih.govresearchgate.net | NMR Spectroscopy, DFT Calculations nih.govacs.org |

Acid-Catalyzed Dimerization Pathways

Electrocatalytic Cascade Reaction Strategies

A novel and highly efficient approach for synthesizing 1,4-Dioxane-2,5-diol involves an electro-acidic catalytic cascade reaction starting from ethylene glycol. chinesechemsoc.orgchinesechemsoc.org This strategy overcomes the challenges of selectivity often encountered in electrocatalytic oxidation by coupling an electrochemical step with a subsequent chemical conversion. chinesechemsoc.org

The success of the electrocatalytic cascade strategy hinges on the design of a highly efficient and selective catalyst. Researchers have developed a CeO₂-modified palladium nanocatalyst supported on carbon paper (CeO₂-e-Pd/CP) for this purpose. chinesechemsoc.orgchinesechemsoc.org The design focuses on facilitating the initial oxidation of ethylene glycol to the glycolaldehyde intermediate while preventing its overoxidation to other products like carboxylic acids. chinesechemsoc.org

The key to the catalyst's performance is the electronic modification of palladium by ceria (CeO₂). The presence of CeO₂ lowers the d-band center of the Pd catalyst. chinesechemsoc.orgchinesechemsoc.org This modification is crucial as it weakens the adsorption of the glycolaldehyde intermediate on the catalyst's surface. chinesechemsoc.org This facilitates the rapid desorption of glycolaldehyde into the electrolyte, making it available for the subsequent reaction step and protecting it from further oxidation on the catalyst surface. chinesechemsoc.orgchinesechemsoc.org The CeO₂-e-Pd/CP catalyst demonstrated significantly faster reaction kinetics for the ethylene glycol oxidation reaction (EGOR) compared to other variations like e-Pd/CP or CeO₂-Pd/CP. chinesechemsoc.org

The conversion of ethylene glycol to 1,4-Dioxane-2,5-diol via the electro-acidic cascade strategy occurs through a well-defined two-step mechanism. chinesechemsoc.orgchinesechemsoc.org

Step I: Electrocatalytic Oxidation: The process begins at the anode, where the CeO₂-e-Pd/CP catalyst selectively oxidizes ethylene glycol to the glycolaldehyde intermediate. This step is an electrocatalytic process driven by an applied potential. chinesechemsoc.orgchinesechemsoc.org

Step II: Acid-Catalyzed C-O Coupling: The glycolaldehyde intermediate, having been quickly desorbed from the catalyst surface, enters the acidic electrolyte. Here, sulfuric acid catalyzes the condensation of two glycolaldehyde molecules. chinesechemsoc.org This condensation proceeds via a C–O coupling mechanism, leading to the formation of the heterocyclic 1,4-Dioxane-2,5-diol ring. chinesechemsoc.orgchinesechemsoc.org

This cascade strategy effectively separates the oxidation and coupling steps, allowing for optimized conditions for each and overcoming the typical limitations associated with C-O coupling applications in electrocatalysis. chinesechemsoc.org

The electro-acidic catalytic cascade reaction has proven to be a highly efficient method for converting ethylene glycol into 1,4-Dioxane-2,5-diol under ambient conditions. chinesechemsoc.org This process achieves a remarkably high Faradaic efficiency of up to 83.6% for the target product. chinesechemsoc.orgchinesechemsoc.org This high efficiency is a direct result of the catalyst design, which promotes the formation and rapid desorption of the glycolaldehyde intermediate, and the subsequent acid-catalyzed heterocyclization. chinesechemsoc.org

The successful conversion demonstrates a viable pathway for upgrading a simple C2 feedstock, ethylene glycol, into a more complex and valuable multi-carbon heterocyclic compound. chinesechemsoc.org This provides a novel strategy for the synthesis of oxygen heterocyclic compounds from simple molecules. chinesechemsoc.org

| Catalyst | Max. Faradaic Efficiency (FE) for 1,4-Dioxane-2,5-diol | Key Feature |

| CeO₂-e-Pd/CP | 83.6% chinesechemsoc.orgchinesechemsoc.org | Lowers Pd d-band center, facilitates intermediate desorption. chinesechemsoc.orgchinesechemsoc.org |

| e-Pd/CP | Lower than CeO₂-e-Pd/CP chinesechemsoc.org | Lacks the electronic modification effect of CeO₂. chinesechemsoc.org |

| CeO₂-Pd/CP | Lower than CeO₂-e-Pd/CP chinesechemsoc.org | Different synthesis method, less effective kinetics. chinesechemsoc.org |

Reaction Mechanism Elucidation via C-O Coupling

Alternative Synthetic Routes and Precursors

While the most fundamental route to 1,4-Dioxane-2,5-diol is the spontaneous dimerization of its precursor, glycolaldehyde, in solution, several alternative synthetic strategies have been developed. pnas.orgwikipedia.org These methods often utilize different starting materials to achieve the dioxane ring system.

One notable method involves the hydrogenolysis of an aralkyloxyacetal compound. google.com For instance, benzyloxyacetaldehyde can be reacted with hydrogen in the presence of a palladium-carbon catalyst. thieme-connect.de This reaction cleaves the benzyl (B1604629) ether to yield hydroxyacetaldehyde, which then dimerizes to form 1,4-Dioxane-2,5-diol. The resulting product can be further purified by concentrating the filtrate after the catalyst has been removed. google.comthieme-connect.de A patent describes dissolving benzyloxyacetaldehyde in ethanol (B145695) with a palladium catalyst and stirring the mixture under hydrogen pressure at a moderate temperature (e.g., 45°C) to achieve yields of over 78%. thieme-connect.de

Another approach starts with halo-acetylated compounds. A patented method describes a process involving feeding, reacting, post-processing, and product preparation, emphasizing mild reaction conditions without high temperatures. researchgate.net This method is highlighted as being suitable for large-scale industrial production due to the use of readily available and inexpensive raw materials, simple operations, and low environmental impact. researchgate.net

The primary precursor for the most common synthesis is Glycolaldehyde . wikipedia.org In aqueous solutions, glycolaldehyde exists in equilibrium as a monomer, a hydrate, and its cyclic dimer, 1,4-Dioxane-2,5-diol. wikipedia.org This dimerization is a spontaneous process that occurs in concentrated solutions. pnas.org Glycolaldehyde itself can be synthesized via several routes, including the oxidation of bio-derived ethylene glycol (MEG) or through the formose reaction, where two molecules of formaldehyde (B43269) condense. wikipedia.orggoogle.com

A summary of key precursors and the resulting products is detailed in the table below.

| Precursor Compound | Reagents/Conditions | Product | Reference |

| Glycolaldehyde | Spontaneous in concentrated aqueous solution | 1,4-Dioxane-2,5-diol | pnas.org |

| Benzyloxyacetaldehyde | H₂, Pd/C catalyst in ethanol | 1,4-Dioxane-2,5-diol | thieme-connect.de |

| Halo-acetylated compounds | Hydrolysis, mild conditions | 1,4-Dioxane-2,5-diol | researchgate.net |

| Formaldehyde | Condensation (Formose reaction) | Glycolaldehyde | wikipedia.org |

| Ethylene Glycol | Partial oxidation | Glycolaldehyde | google.com |

Stereoselective Synthesis of 1,4-Dioxane-2,5-diol and its Analogues

The structure of 1,4-Dioxane-2,5-diol contains two chiral centers, leading to the existence of three possible stereoisomers: a cis isomer and two enantiomeric trans isomers. In chair conformations, these are often described based on the axial (ax) or equatorial (eq) positions of the hydroxyl groups, corresponding to cis (ax, eq) and trans (ax, ax or eq, eq) configurations. pnas.orgbeilstein-journals.org The spontaneous dimerization of achiral glycolaldehyde typically results in a mixture of these stereoisomers. beilstein-journals.org While methods for the stereoselective synthesis of various analogues have been established, achieving stereocontrol in the synthesis of the parent 1,4-Dioxane-2,5-diol is less commonly documented.

The synthesis of substituted 1,4-dioxane-2,5-diones , which are structurally related to the diol, has been achieved with stereoselectivity. An effective method involves the acylation of α-hydroxy acids with derivatives of α-bromoalkanoic acids, followed by cyclization. Research has shown that when using (S)-α-hydroxy acids, the cyclization can proceed diastereoselectively, preferentially forming (S,S)-diastereomers. This stereoselectivity is influenced by the solvent, with acetonitrile (B52724) being particularly effective, and can be enhanced with microwave activation.

Stereoselective synthesis has also been successfully applied to produce complex analogues of 1,4-dioxane. For example, the dimerization of 2-aryl-2-hydroxyacetaldehydes using aqueous hydrochloric acid can yield C2-symmetric 3,6-diaryl-1,4-dioxane-2,5-diols. thieme-connect.de Another example is the acid-catalyzed condensation between benzyl carbamate (B1207046) and glyoxal (B1671930), which, under low acidity, forms N,N'-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, a complex analogue of the parent compound.

Furthermore, enzymatic methods have been employed to control stereochemistry in reactions involving analogues. The coupling of 1,4-dithiane-2,5-diol (B140307) (a sulfur analogue) with other molecules in the presence of specific enzymes like CAL-B has been used to selectively produce stereoisomers of nucleoside analogues.

A summary of research findings on the stereoselective synthesis of 1,4-Dioxane-2,5-diol analogues is presented below.

| Precursors | Catalyst/Reagent | Product | Key Finding | Reference |

| (S)-α-hydroxy acids and racemic α-bromopropionyl bromide | Diisopropylethylamine in acetonitrile | Disubstituted 1,4-dioxane-2,5-diones | Synthesis is diastereoselective, favoring (S,S)-diastereomers. | |

| Benzyl carbamate and glyoxal | Acid catalyst (low acidity) | N,N'-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol | Formation of a complex cyclic analogue. | |

| 2-Aryl-2-hydroxyacetaldehydes | Aqueous HCl | C2-symmetric 3,6-diaryl-1,4-dioxane-2,5-diols | Dimerization yields a symmetric substituted diol. | thieme-connect.de |

| This compound and 1,4-dithiane-2,5-diol | Triethylamine, Phenyl acetate, CAL-B enzyme | Enantiopure oxathiolane nucleoside analogues | Enzymatic reaction controls stereochemistry of the final product. |

Chemical Reactivity and Reaction Mechanisms of 1,4 Dioxane 2,5 Diol

Ring-Opening and Ring-Closure Equilibria

1,4-Dioxane-2,5-diol, which is the dimer of glycolaldehyde (B1209225), exists in a dynamic equilibrium with its monomeric form, glycolaldehyde, in solution. google.comacs.org This equilibrium is a critical aspect of its chemistry, as the open-chain monomer is often the reactive species in subsequent reactions. In aqueous solutions, the dimer can hydrolyze to form glycolaldehyde, which in turn exists as a mixture of several species, including a hydrated monomer. acs.orgsandiego.edu

The equilibrium between the dimer and monomer is influenced by factors such as solvent, temperature, and the presence of acids or bases. For instance, in an acetone/water mixture, the presence of acid significantly accelerates the monomerization of the glycolaldehyde dimer. google.com The stability of the dimer is notable; even in the presence of 5% water, the monomerization is considerable, but the compound remains relatively stable until an acid is introduced. google.com This equilibrium is crucial in synthetic applications, as controlling the conditions can favor either the dimer or the monomer, thereby directing the reaction towards desired products. google.com

The ring-opening polymerization of functionalized 1,4-dioxane-2,5-dione derivatives has also been studied, demonstrating that the ring can be opened to form polymers. researchgate.net Although this study focuses on a dione (B5365651) derivative, it highlights the inherent reactivity of the dioxane ring structure towards ring-opening reactions.

Reactivity of Hydroxyl Groups

The two hydroxyl groups on the 1,4-Dioxane-2,5-diol ring are key to its reactivity, allowing for characteristic alcohol reactions such as esterification and etherification. cymitquimica.com

The hydroxyl groups of 1,4-Dioxane-2,5-diol can undergo esterification. cymitquimica.com This reaction typically involves reacting the diol with a carboxylic acid or its derivative, often in the presence of an acid catalyst. While specific studies on the direct esterification of 1,4-Dioxane-2,5-diol are not extensively detailed in the provided search results, the general reactivity of diols suggests this pathway is viable. For related dioxane derivatives, such as 1,3-dioxane-2-carboxylic acid, esterification with ethanol (B145695) is a known reaction. The synthesis of 1,4-dioxane-2,5-diones, which are cyclic esters, can be achieved through the vapor-phase pyrolytic ring closure of α-hydroxy acid oligomers, further illustrating the chemistry of ester linkages within this ring system. google.com

Etherification of the hydroxyl groups of 1,4-Dioxane-2,5-diol is another expected reaction pathway. cymitquimica.com This can involve reactions with alkyl halides or other etherifying agents. The synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT) from 2,3-butanedione (B143835) involves a dienol bisetherification step to form a dioxane intermediate, showcasing the formation of ether linkages on a related dioxane structure. clockss.org Additionally, the selective monoetherification of symmetrical diols has been demonstrated using catalysts, a principle that could be applied to 1,4-Dioxane-2,5-diol to achieve selective functionalization. rsc.org

Esterification Reactions

Participation in Aldol (B89426) Condensation Reactions

1,4-Dioxane-2,5-diol is a key player in aldol condensation reactions. chinesechemsoc.org In solution, it is in equilibrium with glycolaldehyde, which can then participate in aldol-type reactions. chinesechemsoc.orgwikipedia.org The glycolaldehyde can react with itself or other aldehydes and ketones. An electro-acidic cascade reaction has been developed to synthesize 1,4-Dioxane-2,5-diol from ethylene (B1197577) glycol, where the key step is the acid-catalyzed condensation of glycolaldehyde intermediates. chinesechemsoc.orgchinesechemsoc.org

The sulfur analog, 1,4-dithiane-2,5-diol (B140307), readily participates in cascade sulfa-Michael/aldol condensation reactions with α,β-unsaturated ketones to form highly functionalized tetrahydrothiophene (B86538) derivatives. acs.org This demonstrates the potential for the aldehyde-equivalent nature of the diol to engage in complex condensation cascades. Intramolecular aldol reactions are also a possibility for molecules containing two carbonyl groups, leading to the formation of cyclic products, a principle relevant to the reactivity of the dicarbonyl precursors of 1,4-Dioxane-2,5-diol. libretexts.org

Equilibrium Studies of this compound Formation

The formation of 1,4-Dioxane-2,5-diol is fundamentally an equilibrium process involving the dimerization of glycolaldehyde. google.comchinesechemsoc.org In aqueous solution, glycolaldehyde exists as a complex mixture of monomeric and dimeric forms that rapidly interconvert. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial tool in studying these equilibria. acs.orgresearchgate.net

Computational studies using density functional theory have been employed to model the thermodynamic and kinetic landscape of glycolaldehyde in solution, showing good agreement with experimental NMR data. acs.org These studies confirm that while the dimeric ring structure is the starting point when dissolved, the equilibrium in aqueous solution favors the hydrated monomer. acs.org The kinetics of this equilibrium are influenced by factors such as pH, with acid catalysis promoting the self-reaction of glycolaldehyde. sandiego.edu

Below is a table summarizing the species present in an aqueous solution of glycolaldehyde at equilibrium, as identified through these studies.

| Species | Type | Relative Concentration |

| Glycolaldehyde | Monomer (Aldehyde) | Minor |

| Hydrated Monomer | Monomer | Dominant |

| 1,4-Dioxane-2,5-diol | Dimer | Present |

| Other Dimers/Trimers | Oligomers | Present in small amounts |

This table is a qualitative representation based on findings that the hydrated monomer is the dominant species at equilibrium in aqueous solution. acs.orgwikipedia.org

Degradation Pathways and Mechanisms

The degradation of 1,4-Dioxane-2,5-diol is closely linked to the degradation of 1,4-dioxane (B91453), a related and environmentally significant compound. The biodegradation of 1,4-dioxane often proceeds through hydroxylation to form intermediates, one of which can be 2-hydroxyethoxyacetate, which can further break down into smaller molecules like ethylene glycol, glyoxylate, and glycolaldehyde. ethz.ch This suggests that glycolaldehyde, and by extension its dimer, is an intermediate in the breakdown of larger dioxane structures.

The degradation of 1,4-dioxane can be initiated by hydroxyl radicals, for example, in UV/hydrogen peroxide advanced oxidation processes. dss.go.th This process leads to a cascade of reactions, forming various intermediates. While this study focuses on 1,4-dioxane, the principles of oxidative degradation are relevant to 1,4-Dioxane-2,5-diol, especially given the presence of reactive hydroxyl groups.

Microbial degradation pathways have been identified for 1,4-dioxane, involving monooxygenase enzymes. enviro.wikiitrcweb.orgescholarship.org These pathways can proceed either through metabolism, where the organism uses the compound for growth, or cometabolism, where the degradation occurs fortuitously. enviro.wiki The intermediates of these pathways include compounds like glycolate, which are closely related to glycolaldehyde. escholarship.org

Derivatization and Structural Analogues of 1,4 Dioxane 2,5 Diol

Synthesis of Substituted 1,4-Dioxane-2,5-diol Derivatives

The synthesis of substituted 1,4-dioxane-2,5-diol derivatives can be achieved through several synthetic routes. One common approach involves the cyclization of α-hydroxy acids or their derivatives. sci-hub.segoogle.com For instance, the acylation of α-hydroxy acids with α-halo carboxylic acids or their derivatives, followed by subsequent cyclization, can yield mono- and disubstituted 1,4-dioxane-2,5-diones. sci-hub.se The choice of solvent can significantly influence the cyclization step. sci-hub.se

Another strategy involves the condensation of glyoxal (B1671930) with ammonia (B1221849) derivatives. For example, the acid-catalyzed condensation of benzyl (B1604629) carbamate (B1207046) and glyoxal can lead to the formation of N,N'-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol at the initial stages of the reaction under low acidity conditions. nih.gov

Furthermore, substituted 1,4-dioxanes can be prepared via intramolecular Williamson etherification. This method has been used to create stereoselective 1,4-dioxanes. thieme-connect.de Additionally, novel 2,2-disubstituted and 2,2,3-trisubstituted 1,4-dioxane (B91453) building blocks, such as carboxylic acids, alcohols, and amines, have been synthesized on a large scale. researchgate.net The direct synthesis of 1,4-dioxane-2,5-diol from ethylene (B1197577) glycol has also been reported through an electro-acidic catalytic cascade reaction, achieving high faraday efficiency. chinesechemsoc.org

Functionalization of Hydroxyl Moieties

The hydroxyl groups of 1,4-dioxane-2,5-diol are key to its reactivity, enabling various functionalization reactions such as silylation, esterification, and etherification. cymitquimica.com These reactions allow for the modification of the compound's properties and the introduction of new functional groups.

Silylation Strategies for Derivatives

Silylation is a common method for protecting hydroxyl groups or for introducing silyl (B83357) ethers, which can act as intermediates in further synthetic transformations. google.com The silylation of diols, including derivatives of 1,4-dioxane-2,5-diol, can be achieved using various silylating agents and catalysts. For instance, N-heterocyclic olefins (NHOs) have been shown to be effective organocatalysts for the direct dehydrogenative silylation of alcohols. organic-chemistry.orgacs.org

Enantioselective mono-silylation of diols can be achieved using chiral catalysts, which can provide high enantiomeric purity. nih.gov The use of a combination of chiral and achiral Lewis basic catalysts has been explored to improve the efficiency of catalytic enantioselective diol silylation. nih.gov Boronic acids have also emerged as useful catalysts for the regioselective functionalization of diols. ualberta.carsc.org The bis(trimethylsilyl) ether of 1,4-dioxane-2,5-diol is a known derivative. nist.gov

Formation of Esters and Ethers

The hydroxyl groups of 1,4-dioxane-2,5-diol readily undergo esterification and etherification. cymitquimica.com These reactions are fundamental in modifying the polarity, solubility, and reactivity of the parent compound.

Esterification: The formation of esters can be achieved by reacting 1,4-dioxane-2,5-diol with carboxylic acids, acid chlorides, or acid anhydrides. This reactivity is a key feature of its chemical behavior. cymitquimica.com

Etherification: Ether derivatives can be synthesized through reactions such as the Williamson ether synthesis. For example, the reaction of an alkoxide form of the diol with an alkyl halide would lead to the corresponding ether. The synthesis of 3-methyl-6-[(propynyloxy)methyl]-1,4-dioxane-2,5-dione involves an etherification step. iucr.org

Exploration of Heterocyclic Analogues (e.g., 1,4-Dithiane-2,5-diol)

Heterocyclic analogues of 1,4-dioxane-2,5-diol, where the oxygen atoms are replaced by other heteroatoms, are of significant interest. A prominent example is 1,4-dithiane-2,5-diol (B140307), the sulfur-containing analogue. hmdb.canih.gov

1,4-Dithiane-2,5-diol is a stable dimer of α-mercaptoacetaldehyde and serves as a versatile synthon in heterocyclic chemistry. researchgate.net It has been utilized in the synthesis of various sulfur-containing heterocycles, including thiophenes and 1,3-thiazoles. researchgate.net For instance, it can undergo cascade sulfa-Michael/aldol (B89426) reactions with α,β-unsaturated ketones to produce trisubstituted tetrahydrothiophenes. acs.org It has also been used in the synthesis of random copolyesters through direct melt polycondensation. jocpr.com

The development of synthetic methods for sulfur-containing analogues of 1,4-dioxane-2,5-diones has been reported, expanding the range of available heterocyclic compounds. sci-hub.se

Stereochemical Investigations and Diastereomer Synthesis

The stereochemistry of 1,4-dioxane-2,5-diol and its derivatives is a critical aspect of its chemistry, particularly for applications in areas like polymer chemistry and asymmetric synthesis. The synthesis of specific diastereomers is often a key objective.

An effective method for the stereoselective synthesis of mono- and disubstituted 1,4-dioxane-2,5-diones has been developed, which is particularly effective for aliphatic α-hydroxy acids. sci-hub.se This method allows for the formation of (S,S)-diastereomers with high selectivity. researchgate.net Stereoselective intramolecular Williamson etherification has also been employed to produce enantiomerically enriched 1,4-dioxanes. thieme-connect.de

The dimerization of α-hydroxy aldehydes can lead to the formation of C2-symmetric 1,4-dioxanes. thieme-connect.de Furthermore, the dihydroxylation of 3,6-substituted 3,6-dihydro-1,2-dioxines with osmium tetroxide yields 1,2-dioxane-4,5-diols with high diastereoselectivity. acs.org Enzymatic reductions of 1,4-diaryl-1,4-diones have been shown to produce optically active 1,4-diols with high diastereo- and enantioselectivity. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,4 Dioxane 2,5 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of 1,4-dioxane-2,5-diol. In solution, glycolaldehyde (B1209225) exists in equilibrium with various species, including its monomer, hydrated forms, and dimeric structures. wikipedia.orgrsc.org NMR studies have been instrumental in identifying and quantifying these different forms.

In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), glycolaldehyde primarily exists as the symmetrical dimer, 1,4-dioxane-2,5-diol. rsc.org However, over time, it can convert to a mixture including the monomer and an unsymmetrical dimer. rsc.org In aqueous solutions, a rapid equilibrium is established between the cis- and trans-isomers of the dimer, the monomer, and its hydrated gem-diol form. rsc.orgacs.org Computational studies combined with NMR data have helped to map the thermodynamic and kinetic landscape of these interconversions, showing good agreement between calculated relative free energies and experimentally observed concentrations of the species at equilibrium. acs.org

The ¹H NMR spectrum provides key information. For instance, in a study of ethylene (B1197577) glycol electrolysis, the formation of 1,4-dioxane-2,5-diol as the primary liquid product was confirmed by strong peaks at 3.47 and 9.52 ppm in the ¹H NMR spectrum of the electrolyte. chinesechemsoc.org Another study reported that in deuterated chloroform (B151607) (CDCl₃), derivatives of 1,4-dioxane-2,5-dione show distinct signals that can be used for structural confirmation. google.com

| Solvent | Observed Species | Key Findings |

| DMSO-d6 | Symmetrical dimer (1,4-dioxane-2,5-diol) | Initially the predominant species, slowly equilibrates with monomer and unsymmetrical dimer. rsc.org |

| D₂O | Equilibrium mixture | Rapid interconversion between cis/trans dimers, monomer, and hydrated monomer. rsc.orgacs.org |

| CDCl₃ | Derivatives | Used for structural confirmation of related dione (B5365651) compounds. google.com |

Mass Spectrometry (MS) for Molecular Confirmation and Derivatization Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of 1,4-dioxane-2,5-diol and for analyzing its derivatives. The technique provides a precise mass-to-charge ratio (m/z), which helps in verifying the molecular formula.

For volatile compounds like the derivatives of 1,4-dioxane-2,5-diol, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. Derivatization is a common strategy to increase the volatility and thermal stability of the analyte. For instance, 1,4-dioxane-2,5-diol can be converted to its bis(trimethylsilyl) ether derivative. nist.gov This derivative has a molecular formula of C₁₀H₂₄O₄Si₂ and a molecular weight of 264.4662 g/mol . nist.gov The mass spectrum of this derivative provides a unique fragmentation pattern that serves as a fingerprint for its identification. nist.gov

Another silylation can be performed to create the 2TBDMS derivative (1,4-Dioxane-2,5-diol, 2TBDMS derivative), which can also be analyzed by MS. nih.gov High-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition of related 1,4-dioxane-2,5-dione derivatives with high accuracy. google.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 1,4-dioxane-2,5-diol from reaction mixtures and for assessing its purity. Both gas and liquid chromatography techniques are utilized, often in conjunction with mass spectrometry.

Gas Chromatography (GC) and GC-MS Applications

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of 1,4-dioxane-2,5-diol, especially after derivatization to enhance its volatility. researchgate.net The direct analysis of underivatized 1,4-dioxane-2,5-diol by GC can be challenging due to its polarity and low volatility.

Derivatization to form silyl (B83357) ethers, such as the bis(trimethylsilyl) ether, makes the compound amenable to GC analysis. nist.govnist.gov This allows for the separation of the dimer from other components in a mixture and its subsequent identification and quantification by the mass spectrometer. GC-MS has been used for the determination of related cyclic diglycerols in wine, demonstrating the utility of this technique for analyzing similar structures in complex matrices. oiv.int The analysis of 1,4-dioxane (B91453), a related compound, in water at trace levels often requires specialized techniques like purge and trap concentration prior to GC-MS analysis to overcome its high miscibility in water. ysi.com

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of 1,4-dioxane-2,5-diol and its derivatives. It is particularly valuable for determining the enantiomeric excess (ee) of chiral derivatives.

For non-chiral separations, reversed-phase HPLC can be used. For example, 1,4-dioxane-2,5-dione has been analyzed using a C18 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com A study monitoring the polymerization of glycolaldehyde used UHPLC-UV, where the dimer (1,4-dioxane-2,5-diol) showed a retention time of 1.7 minutes. researchgate.net

For the determination of enantiomeric excess, chiral HPLC is the method of choice. heraldopenaccess.us This involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers of a chiral compound. While direct chiral separation of 1,4-dioxane-2,5-diol is not commonly reported, the principles are well-established for related chiral molecules. The enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. wiley-vch.denih.gov The determination of enantiomeric excess is crucial in the synthesis of optically active pharmaceuticals and other fine chemicals. google.comheraldopenaccess.us Often, derivatization to a suitable derivative is performed before chiral HPLC analysis. wiley-vch.de

| Technique | Application | Key Findings |

| GC-MS | Analysis of volatile derivatives | Derivatization to silyl ethers enables separation and identification. nist.govnist.gov |

| HPLC-UV | Purity assessment and reaction monitoring | The dimer can be separated from its monomer and polymers. researchgate.net |

| Chiral HPLC | Enantiomeric excess determination | Essential for analyzing chiral derivatives. heraldopenaccess.uswiley-vch.denih.gov |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. For 1,4-dioxane-2,5-diol, this technique has provided precise information about its conformation and intermolecular interactions.

The crystal structure of 1,4-dioxane-2,5-diol has been determined by X-ray powder diffraction. irb.hr It crystallizes in the monoclinic system with the space group P21/c. irb.hr The analysis revealed that the molecule exists as the trans-isomer, with the 1,4-dioxane ring adopting a chair conformation. irb.hr Crucially, the hydroxyl groups are found in axial positions. irb.hrresearchgate.net This axial orientation is stabilized by intermolecular O-H···O hydrogen bonds, which link the molecules into layers. irb.hr

At least two polymorphs, α and β, have been identified. researchgate.netirb.hr Both crystallize in the same space group but have different unit cell parameters and molecular packing. irb.hr While the molecular structure within both polymorphs is very similar (trans-isomers with axial hydroxyl groups), the arrangement of the molecules differs. irb.hr In the α-form, molecules are connected into 2D layers, whereas in the β-form, they form a 3D network through hydrogen bonding. irb.hr Differential scanning calorimetry suggests the β-polymorph is the more stable form. irb.hr

Crystallographic Data for α-1,4-Dioxane-2,5-diol irb.hr

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.9473(1) |

| b (Å) | 8.3997(1) |

| c (Å) | 5.61953(8) |

| β (°) | 114.8814(9) |

| Conformation | Chair |

Computational Chemistry and Theoretical Studies on 1,4 Dioxane 2,5 Diol

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules with high accuracy. ictp.itehu.eus For 1,4-dioxane-2,5-diol, DFT calculations have been instrumental in elucidating its stable conformations and electronic character.

Experimental work combined with theoretical calculations has successfully determined the crystal structure of 1,4-dioxane-2,5-diol, which is the dimer of glycolaldehyde (B1209225). irb.hr These studies confirm that the molecule crystallizes as a trans-isomer where the 1,4-dioxane (B91453) ring adopts a stable chair conformation. A key structural feature revealed by these analyses is that the electronegative hydroxyl groups occupy axial positions. irb.hr The molecule lies on a crystallographic center of symmetry. irb.hr

DFT calculations are used to optimize the molecular geometry, finding the lowest energy arrangement of the atoms. For the 1,4-dioxane-2,5-diol ring, the puckering parameters derived from experimental and computational data are Q = 0.477(3) Å, Θ = 0.00(1)°, and φ = 0.00°. irb.hr This chair conformation is a common feature in related substituted 1,4-dioxane structures. irb.hr

Beyond geometry, DFT is employed to analyze the electronic structure. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are used to understand the molecule's reactivity. For instance, in studies of related diol compounds, linear correlations have been found between the calculated HOMO energy and experimentally measured oxidation potentials, providing insight into their resistance to oxidation. researchgate.net Natural Bond Orbital (NBO) analysis, another tool often used alongside DFT, can reveal details about charge distribution and intramolecular interactions, such as hydrogen bonding. researchgate.net

Table 1: Crystallographic and Geometrical Data for 1,4-Dioxane-2,5-diol

| Parameter | Value | Reference |

| Crystal System | Monoclinic | irb.hr |

| Space Group | P21/c | irb.hr |

| a | 5.9473(1) Å | irb.hr |

| b | 8.3997(1) Å | irb.hr |

| c | 5.61953(8) Å | irb.hr |

| β | 114.8814(9)° | irb.hr |

| Ring Conformation | Chair | irb.hr |

| Hydroxyl Group Position | Axial | irb.hr |

Mechanistic Pathways Investigated through Computational Simulations

Computational simulations are crucial for mapping out reaction mechanisms, identifying transition states, and determining the energetic feasibility of various chemical transformations. While specific mechanistic studies on the formation or reactions of 1,4-dioxane-2,5-diol are not extensively documented, computational methods have been applied to understand the behavior of the parent 1,4-dioxane and the formation of related cyclic ethers.

For example, computational quantum chemistry has been used to explore the mechanism and kinetics of 1,4-dioxane degradation by hydroxyl radicals. nih.gov Such studies determine transition state structures and evaluate the effects of solvation on reaction pathways, highlighting preferences for specific hydrogen abstraction routes (e.g., axial vs. equatorial). nih.gov This type of investigation provides valuable insights into the advanced oxidative processes that could be applicable to its diol derivative. nih.gov

Prediction of Spectroscopic Parameters

Theoretical calculations are an invaluable aid in the interpretation of experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR). By predicting spectroscopic parameters for a proposed structure, chemists can confirm assignments and gain a deeper understanding of the molecule's vibrational and electronic properties. schrodinger.comq-chem.com

For 1,4-dioxane-2,5-diol, ab initio calculations have been performed to re-examine and assign its Raman and infrared spectra. irb.hr These calculations, followed by a normal modes analysis, helped to identify the vibrational modes most sensitive to the crystal packing environment. The results provide a detailed assignment of the observed spectral bands to specific molecular motions, such as C-OH deformations and OH torsion modes. irb.hr

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1,4-Dioxane-2,5-diol

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Description | Reference |

| C–OH deformation | 1239 | 1237 | Sensitive to crystal packing | irb.hr |

| O–C–O deformation | 561 | 561 | Ring deformation | irb.hr |

| O–C–O deformation | 535 | 535 | Ring deformation | irb.hr |

| OH torsion | - | - | Assigned to IR bands | irb.hr |

In addition to vibrational spectra, computational methods, particularly DFT, are widely used for the prediction of NMR chemical shifts. schrodinger.com For diols and related compounds, these calculations can help assign ¹H and ¹³C NMR signals and provide insight into conformational effects in solution. mdpi.comliverpool.ac.uk While specific NMR prediction studies for 1,4-dioxane-2,5-diol are not prominent in the literature, the methodologies are well-established and have been successfully applied to a vast range of organic molecules. schrodinger.comliverpool.ac.uk

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions, such as hydrogen bonding and solvation effects. nih.gov

For 1,4-dioxane-2,5-diol, the presence of two hydroxyl groups and two ether oxygen atoms makes it capable of forming extensive hydrogen bond networks. The crystal structure analysis confirms that the molecules are arranged in layers stabilized by intermolecular O–H⋯O hydrogen bonds. irb.hr

Furthermore, DFT studies on diol-water clusters have provided detailed information on hydrogen bonding networks. researchgate.netaip.org These studies analyze the geometry and energetics of intramolecular and intermolecular hydrogen bonds, which are critical for understanding the behavior of diols in solution. The ability of hydroxyl groups to act as both hydrogen bond donors and acceptors, along with the acceptor capability of the ether oxygens, dictates the solvation structure and macroscopic properties of 1,4-dioxane-2,5-diol.

Applications of 1,4 Dioxane 2,5 Diol in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

1,4-Dioxane-2,5-diol serves as a crucial starting material or intermediate in the synthesis of various organic compounds. Its reactivity, stemming from the two hydroxyl groups on the dioxane ring, allows for its transformation into a variety of more complex molecules.

Precursor for Esters and Ethers

The diol functionality of 1,4-Dioxane-2,5-diol makes it a suitable precursor for the synthesis of corresponding esters and ethers. The hydroxyl groups can undergo esterification with carboxylic acids or their derivatives, and etherification with alkylating agents. researchgate.net These reactions are fundamental transformations in organic chemistry, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The reactivity of the hydroxyl groups in 1,4-dioxane-2,5-diol facilitates its role in various biochemical processes through interactions like hydrogen bonding.

Building Block for Oxygen Heterocyclic Compounds

1,4-Dioxane-2,5-diol is a key building block in the synthesis of various oxygen-containing heterocyclic compounds. frontiersin.org Recent research has demonstrated an electro-acidic catalytic cascade reaction for the efficient and highly selective synthesis of 1,4-Dioxane-2,5-diol from ethylene (B1197577) glycol. frontiersin.org This process involves the C–O coupling and heterocyclization of a glycolaldehyde (B1209225) intermediate, achieving a high Faraday efficiency. frontiersin.org This advancement provides a novel pathway for converting small organic molecules into valuable heterocyclic products. The synthesis of substituted 1,4-dioxane-2,5-diones can also be achieved through the intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids. researchgate.net

Intermediate in Biomolecule and Natural Product Synthesis

The compound is recognized as an important synthetic intermediate for a variety of significant natural products, including serine. tandfonline.comacs.org Its applications extend to the production of pharmaceuticals, agricultural chemicals, and other fine chemicals. tandfonline.comacs.org For instance, derivatives of 1,4-dioxane-2,5-dione derived from glutamic acid have been synthesized and polymerized to create functional poly(α-hydroxyacids). researchgate.netnih.govgoogle.com

Polymerization Potential and Monomer Design

The cyclic structure of 1,4-Dioxane-2,5-diol and its derivatives lends itself to polymerization, particularly through ring-opening mechanisms. This has led to its exploration as a monomer for creating biodegradable and functional polymers.

Ring-Opening (Co)polymerization of Dioxane-Dione Derivatives

The oxidized form of 1,4-Dioxane-2,5-diol, which is 1,4-dioxane-2,5-dione (commonly known as glycolide), and its substituted derivatives are important monomers for ring-opening polymerization (ROP). rsc.orgpharmakb.com This process is a key method for producing biodegradable polyesters like polyglycolic acid (PGA) and its copolymers. rsc.orgpharmakb.comwikipedia.org

The copolymerization of glycolide (B1360168) with other cyclic esters, such as lactide (3,6-dimethyl-1,4-dioxane-2,5-dione), allows for the synthesis of poly(lactic-co-glycolic acid) (PLGA), a widely used biocompatible and biodegradable polymer in biomedical applications. google.com The ratio of lactide to glycolide in the copolymer determines the final properties of the material. google.com

Various catalysts, including organo-catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and thiourea (B124793) derivatives, have been effectively used to promote the ROP of functionalized 1,4-dioxane-2,5-diones under mild conditions. researchgate.netnih.govgoogle.com This allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. researchgate.netnih.govgoogle.com

| Monomer | Catalyst/Initiator | Resulting Polymer | Key Findings | Reference |

|---|---|---|---|---|

| (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) | DMAP and Thiourea/(-)-sparteine | PolyBED | Controlled polymerization with narrow polydispersity. Pendant functional group does not interfere with polymerization. | researchgate.netnih.govgoogle.com |

| 3,6-dipropargyl-1,4-dioxane-2,5-dione | Not specified | Polyglycolide with pendant alkynyl groups | Allows for post-polymerization modification via "click" chemistry. | wikipedia.org |

| Glycolide and L-Lactide | Tin(II) 2-ethylhexanoate | Poly(lactic-co-glycolic acid) (PLGA) | A widely used biodegradable copolymer in FDA-approved therapeutic devices. | google.comresearchgate.net |

Synthesis of Polymers with Pendant Diol or Dioxane Groups

The synthesis of polymers featuring pendant diol or dioxane groups is an area of significant interest for creating materials with tailored properties such as hydrophilicity and sites for further functionalization. While direct polymerization of 1,4-Dioxane-2,5-diol to form such polymers is not extensively documented, related strategies offer viable routes.

One approach involves the synthesis and polymerization of monomers that already contain a protected diol or dioxane functionality. For example, acrylic monomers with pendant diol groups, such as 2,2-bis(hydroxymethyl)butyl acrylate (B77674) (HBA), have been synthesized and polymerized via reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.org The HBA monomer itself can be prepared from a precursor containing a protected dioxane ring. acs.org This method allows for the creation of well-defined polymers with pendant diol groups after a deprotection step. acs.org

Another strategy is post-polymerization modification, where a pre-existing polymer is chemically altered to introduce the desired functional groups. tandfonline.comacs.org For instance, a polymer with reactive side chains could be modified to introduce diol or dioxane moieties. This approach offers versatility as it allows for the functionalization of various polymer backbones. tandfonline.com

Although direct polymerization of a functionalized 1,4-Dioxane-2,5-diol to create pendant diol or dioxane side chains is not a common method, the principles of monomer design suggest its potential. A chemically modified 1,4-Dioxane-2,5-diol, where one of the hydroxyl groups is protected while the other is attached to a polymerizable group, could theoretically serve as a monomer for this purpose. The subsequent deprotection of the resulting polymer would yield a polymer with pendant diol groups.

Biochemical and Metabolic Significance

1,4-Dioxane-2,5-diol, also commonly known as glycolaldehyde dimer, is a heterocyclic organic compound. cymitquimica.comsigmaaldrich.com While it has applications in chemical synthesis, its presence and role within biological systems are of significant scientific interest. cymitquimica.comontosight.ai The compound is the dimeric form of glycolaldehyde, the simplest possible molecule containing both an aldehyde and a hydroxyl group. wikipedia.orgirb.hr In its solid, crystalline state, glycolaldehyde exists as this dimer. sigmaaldrich.comirb.hr In aqueous solutions, it establishes an equilibrium between its monomeric, hydrated, and various dimeric forms. acs.org

Identification as an Endogenous Metabolite

1,4-Dioxane-2,5-diol is recognized as an active endogenous metabolite. glpbio.comselleckchem.comselleckchem.comanjiechem.combiotechhubafrica.co.za An endogenous metabolite is a substance that is naturally produced by a living organism as part of its normal metabolic processes. The identification of this compound within biological systems indicates its participation in or formation as a product of metabolic pathways. Research has shown that when it reacts with substances like glycine (B1666218) and ammonium (B1175870) sulfate (B86663), it exhibits moderate absorbance and fluorescence, properties that can be used for its detection and study. selleckchem.comselleckchem.com

Relevance in Carbohydrate Metabolism Studies

The significance of 1,4-Dioxane-2,5-diol in the study of carbohydrate metabolism is intrinsically linked to its monomer, glycolaldehyde. ontosight.ai Glycolaldehyde is a key intermediate in several fundamental biochemical processes. wikipedia.org As the dimer is a stable form of glycolaldehyde, its study provides insights into the behavior and role of this simple sugar in metabolic contexts. ontosight.aiontosight.ai

Glycolaldehyde is considered the simplest monosaccharide, or sugar, and plays a role in the formose reaction, a process that can lead to the formation of more complex sugars. wikipedia.org It is also involved in the pentose (B10789219) phosphate (B84403) pathway, a crucial metabolic route for generating NADPH and the precursors for nucleotide synthesis. wikipedia.org In the catabolism of purines, glycolaldehyde is formed and can re-enter the pentose phosphate pathway after condensing to form erythrose 4-phosphate. wikipedia.org

Given that glycolaldehyde naturally exists as its dimer, 1,4-dioxane-2,5-diol, particularly in solid form, understanding the properties and chemical behavior of the dimer is essential for research into carbohydrate chemistry and the associated metabolic pathways. ontosight.aiirb.hrontosight.ai The study of 1,4-dioxane-2,5-diol and its equilibrium with glycolaldehyde in solution helps to elucidate the fundamental chemical processes involved in the metabolism of sugars and the synthesis of complex biological molecules. ontosight.aiacs.org

Interactive Data Table: Properties of 1,4-Dioxane-2,5-diol

| Property | Value |

| Molecular Formula | C4H8O4 |

| Molecular Weight | 120.10 g/mol |

| CAS Number | 23147-58-2 |

| Appearance | White solid / crystalline |

| Melting Point | ~80-97 °C (Varies with stereoisomeric composition) |

| Boiling Point | 312.4 °C at 760 mmHg |

| Density | ~1.5 g/cm³ |

| Solubility | Soluble in water, DMSO, and Ethanol (B145695) |

Catalysis in the Formation and Reactions of 1,4 Dioxane 2,5 Diol

Homogeneous Catalysis in Synthetic Transformations

Homogeneous catalysts are instrumental in various synthetic routes involving 1,4-dioxane-2,5-diol and its derivatives. For instance, the synthesis of 1,4-dioxane (B91453) is traditionally achieved using homogeneous catalysts like sulfuric acid. mdpi.com In the formation of substituted 1,4-dioxane-2,5-diones, which are cyclic dimers of α-hydroxycarboxylic acids, homogeneous acid catalysts are often employed. However, direct condensation of α-hydroxycarboxylic acids can lead to a mixture of linear and cyclic oligomers, resulting in low yields. google.com For example, the preparation of 3,6-diphenyl-1,4-dioxane-2,5-dione from mandelic acid using a catalytic amount of p-toluenesulfonic acid in refluxing benzene (B151609) resulted in only an 11% yield due to significant oligomer formation. google.com

In the context of reactions involving derivatives, ruthenium-based complexes have been utilized as homogeneous catalysts. For example, the hydrogenation of cyclic imides to produce diols and amines has been successfully carried out using a ruthenium complex in 1,4-dioxane as a solvent. nih.gov Specifically, the hydrogenation of N-benzylsuccinimide to 1,4-butanediol (B3395766) and benzylamine (B48309) was achieved with almost complete conversion using a ruthenium catalyst. nih.gov

A notable example of homogeneous catalysis is the electro-acidic cascade reaction for the synthesis of 1,4-dioxane-2,5-diol from ethylene (B1197577) glycol. chinesechemsoc.org In this process, an electrocatalyst generates glycolaldehyde (B1209225), which then undergoes acid-catalyzed condensation in the electrolyte to form 1,4-dioxane-2,5-diol. chinesechemsoc.org Sulfuric acid acts as the homogeneous catalyst for the C–O coupling condensation reaction. chinesechemsoc.org

Heterogeneous Catalysis for Efficient Conversion Processes

Heterogeneous catalysts offer advantages such as easier separation from the reaction mixture and potential for reuse, making them attractive for industrial applications. In the synthesis of 1,4-dioxane, solid acid catalysts like molecular sieves have been explored to overcome the drawbacks of homogeneous catalysts, although they often require higher reaction temperatures. mdpi.com A ZrO₂/TiO₂ catalyst has been shown to be highly effective for the synthesis of 1,4-dioxane from oxirane at low temperatures, demonstrating high activity and stability. mdpi.com

For the production of 1,4-dioxane-2,5-diones, a process involving a fixed-bed catalyst system has been developed. google.com This method utilizes the reaction of an α-hydroxy acid oligomer or its ester over the catalyst at elevated temperatures. google.com Heteropoly acids, such as H₃PW₁₂O₄₀, have also been employed as catalysts for the cyclodehydration of various diols to form cyclic ethers, including the conversion of diethylene glycol and triethylene glycol to 1,4-dioxane. royalsocietypublishing.org

In the realm of biomass valorization, heterogeneous catalysts are crucial. For instance, Ru/C has been used for the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol, where reaction conditions like temperature significantly impact conversion rates and product yield. acs.org Similarly, ReOx-Pd/CeO₂ has been identified as an effective heterogeneous catalyst for the conversion of 1,4-anhydroerythritol. rsc.org

Enantioselective Catalysis for Chiral Derivative Synthesis

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. Enantioselective catalysis enables the production of specific stereoisomers of a compound. Chiral phosphoric acids have emerged as powerful catalysts in this domain. For example, a chiral phosphoric acid was used to catalyze the cyclocondensation of [1,1′-biphenyl]-2,2′-diamine and benzil (B1666583) to produce an inherently chiral diazocine derivative with high enantioselectivity (98% ee). chinesechemsoc.org

In the context of synthesizing chiral derivatives related to the 1,4-dioxane scaffold, an asymmetric cascade sulfa-Michael/aldol (B89426) condensation reaction of 1,4-dithiane-2,5-diol (B140307) with α,β-unsaturated ketones has been developed. acs.org This reaction, catalyzed by in situ generated chiral fluoride (B91410) from a chiral oligoEG catalyst and KF, produces enantiopure trisubstituted tetrahydrothiophene (B86538) derivatives. acs.org Another example involves the domino addition/cyclization reaction of N-Boc-isatin imines with 1,4-dithiane-2,5-diol, catalyzed by a chiral tertiary amine-squaramide, to generate spirocyclic oxindoles. beilstein-journals.org

The development of new chiral ligands is central to advancing enantioselective catalysis. Axially chiral biphenyl (B1667301) ligands, for instance, have been synthesized and evaluated in various asymmetric reactions, including additions to aldehydes and cycloadditions. chemrxiv.org

Role of Brønsted and Lewis Acids in Catalytic Pathways

Both Brønsted and Lewis acids play critical roles in catalyzing the formation and reactions of 1,4-dioxane-2,5-diol and related compounds.

Brønsted Acids: Brønsted acids are frequently used to catalyze the formation of cyclic acetals and ketals, such as 1,3-dioxanes and 1,3-dioxolanes, from carbonyl compounds and diols. organic-chemistry.org A standard procedure involves using p-toluenesulfonic acid as a catalyst. organic-chemistry.org In the synthesis of 1,4-dioxanes from oxetan-3-ols and 1,2-diols, a strong Brønsted acid like triflimide (Tf₂NH) is used to catalyze the reaction. acs.org The acidity of the catalyst is a key factor in its ability to initiate and modulate the rates of these reactions. uni-koeln.de For example, the development of highly acidic chiral Brønsted acids has enabled the synthesis of enantioenriched benzylic compounds. uni-koeln.de

Lewis Acids: Lewis acids are also effective catalysts in these transformations. For instance, cerium(III) trifluoromethanesulfonate (B1224126) can catalyze the conversion of hydroxyacetophenones into cyclic acetals. organic-chemistry.org In the conversion of glyoxal (B1671930) to glycolic acid, solid Lewis acid catalysts like USY zeolites and tin-functionalized silicalite have been tested, with the latter showing excellent conversion and yield. rsc.org The synergy between Brønsted and Lewis acids can significantly enhance catalytic efficiency. For example, in the synthesis of 1,4-dioxane from ethylene oxide over a ZrO₂/TiO₂ catalyst, both acid types work together to increase the conversion and yield. mdpi.com Ruthenium-based catalysts supported on beta zeolites exhibit both Lewis acid sites (associated with RuOx) and Brønsted acid sites (from the zeolite), which work in concert to hydrogenate levulinic acid to γ-valerolactone. mdpi.com

Interactive Data Table: Catalysts in 1,4-Dioxane-2,5-diol Related Reactions

| Catalyst Type | Catalyst Example | Reaction | Key Findings | Reference |

| Homogeneous | Sulfuric Acid | Condensation of glycolaldehyde | Catalyzes C-O coupling to form 1,4-dioxane-2,5-diol. | chinesechemsoc.org |

| Homogeneous | p-Toluenesulfonic acid | Dimerization of mandelic acid | Low yield (11%) of 3,6-diphenyl-1,4-dioxane-2,5-dione. | google.com |

| Homogeneous | Ruthenium complex | Hydrogenation of N-benzylsuccinimide | Almost complete conversion to 1,4-butanediol and benzylamine. | nih.gov |

| Heterogeneous | ZrO₂/TiO₂ | Synthesis of 1,4-dioxane from oxirane | 100% conversion of oxirane and 86.2% selectivity for 1,4-dioxane. | mdpi.com |

| Heterogeneous | H₃PW₁₂O₄₀ | Cyclodehydration of diethylene glycol | Forms 1,4-dioxane. | royalsocietypublishing.org |

| Heterogeneous | Ru/C | Hydrogenation of cyclopentane-1,3-dione | Temperature affects conversion and yield of cyclopentane-1,3-diol. | acs.org |

| Enantioselective | Chiral Phosphoric Acid | Cyclocondensation of diamine and benzil | Produces chiral diazocine with 98% ee. | chinesechemsoc.org |

| Enantioselective | Chiral oligoEG/KF | Cascade reaction of 1,4-dithiane-2,5-diol | Forms enantiopure trisubstituted tetrahydrothiophenes. | acs.org |

| Brønsted Acid | Triflimide (Tf₂NH) | Synthesis of 1,4-dioxanes from oxetanols | Catalyzes the annulation reaction with high regio- and diastereoselectivity. | acs.org |

| Lewis Acid | Tin-functionalized silicalite | Conversion of glyoxal to glycolic acid | 96% substrate conversion and over 90% yield. | rsc.org |

Q & A

Q. What are the key physicochemical properties of 1,4-Dioxane-2,5-diol critical for experimental design?

- Methodological Answer : Researchers should prioritize the following properties when designing experiments:

Q. What laboratory methods are recommended for synthesizing 1,4-Dioxane-2,5-diol?

- Methodological Answer : The dimerization of glycolaldehyde under controlled conditions is a primary route:

Q. Procedure :

- Dissolve glycolaldehyde in water or ethanol.

- Acid-catalyzed (e.g., HCl) or thermal dimerization at 50–80°C for 4–6 hours.

- Purify via recrystallization or column chromatography .

Validation :

Confirm product identity using NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. Which analytical techniques are most effective for characterizing 1,4-Dioxane-2,5-diol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR: Peaks at δ 4.2–4.5 ppm (hydroxyl protons) and δ 3.8–4.0 ppm (ether protons) .

- Mass Spectrometry (MS) :

- ESI-MS in negative mode shows [M-H]⁻ ion at m/z 119.08 .

- Infrared Spectroscopy (IR) :

- Strong O-H stretch (~3200 cm⁻¹) and C-O-C stretch (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data in catalytic oxidation studies of 1,4-Dioxane-2,5-diol be resolved?

- Methodological Answer : Contradictions in oxidation outcomes (e.g., varying quinone yields) may arise from:

- Reagent Selectivity : Compare KMnO₄ (strong oxidant) vs. H₂O₂ (mild) under pH-controlled conditions .

- Side Reactions : Monitor intermediates via HPLC or in situ FTIR to detect competing pathways (e.g., over-oxidation).

- Computational Modeling : Use density functional theory (DFT) to predict reaction energetics and optimize conditions .

Q. What systematic strategies are recommended for literature reviews on environmental fate or toxicity?

Q. Database Selection :

- Peer-reviewed: PubMed, SciFinder, Web of Science.

- Gray literature: EPA reports, regulatory documents.

Q. Search Strings :

- Combine synonyms (e.g., glycolaldehyde dimer, CAS 23147-58-2) and keywords (e.g., “environmental degradation”).

Q. Inclusion Criteria :

Q. Quality Assessment :

Q. How can computational modeling predict the metabolic pathways of 1,4-Dioxane-2,5-diol in biological systems?

- Methodological Answer :

- In Silico Tools :

- Use software like Schrödinger’s BioLuminate or Gaussian to simulate enzyme interactions (e.g., dehydrogenases).

- Metabolite Identification :

- Pair LC-MS/MS with metabolic databases (e.g., HMDB) to trace hydroxylation or conjugation products .

- Validation :

- Compare predictions with in vitro assays (e.g., hepatic microsomal studies) .

Q. What experimental designs mitigate interference from dimer dissociation in kinetic studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.